Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate
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Overview
Description
Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate is a chemical compound with the molecular formula C9H5F3NNaO2 and a molecular weight of 239.13 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a buten-2-olate moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-ol with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Scientific Research Applications
Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate can be compared with other similar compounds, such as:
Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-2-yl)but-2-en-2-olate: Similar structure but with the pyridine ring at a different position.
Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)but-2-en-2-olate: Another positional isomer with the pyridine ring at the 3-position. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the positional differences in the pyridine ring.
Properties
Molecular Formula |
C9H5F3NNaO2 |
---|---|
Molecular Weight |
239.13 g/mol |
IUPAC Name |
sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate |
InChI |
InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6;/h1-5,15H;/q;+1/p-1 |
InChI Key |
JMZXDTOCOADZSE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
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